molecular formula C28H33N5O2 B11284028 N1-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(3-phenylpropyl)oxalamide

N1-(2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)-N2-(3-phenylpropyl)oxalamide

Cat. No.: B11284028
M. Wt: 471.6 g/mol
InChI Key: KMSZMHDJGBHEIY-UHFFFAOYSA-N
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Description

N-[2-(4-Phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]-N’-(3-phenylpropyl)ethanediamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring, a pyridine ring, and an ethanediamide backbone, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]-N’-(3-phenylpropyl)ethanediamide typically involves multiple steps. The process begins with the preparation of the piperazine and pyridine intermediates, followed by their coupling through a series of reactions. Common reagents used in these reactions include amines, acids, and coupling agents such as EDCI or DCC. The reaction conditions often involve solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis, which allows for better control over reaction conditions and yields. Additionally, the use of automated synthesis platforms can enhance reproducibility and reduce production time.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]-N’-(3-phenylpropyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-[2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]-N’-(3-phenylpropyl)ethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]-N’-(3-phenylpropyl)ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate enzymes, alter receptor signaling, or affect ion channel conductivity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a piperazine ring, studied for its acetylcholinesterase inhibitory activity.

    N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Evaluated for its anti-tubercular activity.

Uniqueness

N-[2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]-N’-(3-phenylpropyl)ethanediamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.

Properties

Molecular Formula

C28H33N5O2

Molecular Weight

471.6 g/mol

IUPAC Name

N'-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]-N-(3-phenylpropyl)oxamide

InChI

InChI=1S/C28H33N5O2/c34-27(30-16-7-11-23-9-3-1-4-10-23)28(35)31-22-26(24-12-8-15-29-21-24)33-19-17-32(18-20-33)25-13-5-2-6-14-25/h1-6,8-10,12-15,21,26H,7,11,16-20,22H2,(H,30,34)(H,31,35)

InChI Key

KMSZMHDJGBHEIY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)C(=O)NCCCC3=CC=CC=C3)C4=CN=CC=C4

Origin of Product

United States

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